3-Methoxypyrazine-2-carboximidamide
CAS No.:
Cat. No.: VC16473337
Molecular Formula: C6H8N4O
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N4O |
|---|---|
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | 3-methoxypyrazine-2-carboximidamide |
| Standard InChI | InChI=1S/C6H8N4O/c1-11-6-4(5(7)8)9-2-3-10-6/h2-3H,1H3,(H3,7,8) |
| Standard InChI Key | ZUEQLOKLSTUHKE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=CN=C1C(=N)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
3-Methoxypyrazine-2-carboximidamide belongs to the pyrazine family, a class of nitrogen-containing heterocycles known for their aromaticity and electron-deficient nature. The compound’s structure features:
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A pyrazine ring (C₄H₄N₂) providing a planar, six-π-electron system.
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A methoxy group (-OCH₃) at the 3-position, enhancing electron density at the adjacent nitrogen atom.
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A carboximidamide group (-C(=NH)NH₂) at the 2-position, introducing nucleophilic and hydrogen-bonding capabilities.
The IUPAC name, 3-methoxypyrazine-2-carboximidamide, explicitly defines these substituents. Its molecular formula is hypothesized to be C₆H₈N₄O, based on structural analogs such as 5-methoxypyrazine-2-carboximidamide.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₄O |
| Molecular Weight | 152.15 g/mol (calculated) |
| Functional Groups | Methoxy, Carboximidamide |
| Aromatic System | Pyrazine |
Synthesis and Preparation
Synthetic Routes
The primary synthesis method involves condensation reactions between 3-methoxy-2-pyrazinecarboxylic acid derivatives and amines or amidines. A representative pathway includes:
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Activation of the carboxylic acid: Conversion to an acyl chloride or mixed anhydride.
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Nucleophilic substitution: Reaction with an amidine (e.g., guanidine) in the presence of a base such as 1,8-diazabicycloundec-7-ene (DBU).
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Solvent optimization: Methanol or ethanol facilitates carbimidate intermediate formation.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Role |
|---|---|---|
| Carboxylic Acid Activation | Thionyl chloride (SOCl₂) | Converts -COOH to -COCl |
| Condensation | Guanidine, DBU, methanol, 60°C | Forms carboximidamide linkage |
| Purification | Column chromatography | Isolates product |
Yield optimization remains unreported, though analogous syntheses achieve ~40–60% efficiency.
Challenges in Synthesis
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Steric hindrance: The methoxy group at the 3-position may impede reaction kinetics.
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Solubility limitations: Polar aprotic solvents (e.g., DMF) could improve intermediate stability but risk side reactions.
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Behavior
The carboximidamide group (-C(=NH)NH₂) exhibits dual reactivity:
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Protonation under acidic conditions: Enhances electrophilicity, enabling nucleophilic attacks at the carbon center.
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Hydrolysis: In aqueous base, it may decompose to carboxylic acid derivatives, though stability data are lacking.
The methoxy group directs electrophilic substitution to the 5-position of the pyrazine ring, consistent with aromatic substitution trends.
Condensation Reactions
3-Methoxypyrazine-2-carboximidamide can participate in cyclocondensation with:
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α,β-diketones: To form fused heterocycles (e.g., imidazopyrazines).
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Hydrazines: Generating triazolo-pyrazine derivatives, potential kinase inhibitors.
Research Gaps and Future Directions
Priority Investigations
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Pharmacokinetic profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.
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Structure-activity relationships (SAR): Modifying substituents to enhance bioactivity.
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Ecotoxicology: Assessing environmental impact in agricultural contexts.
Methodological Advancements
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Catalyst development: Enantioselective synthesis for chiral derivatives.
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Computational modeling: Predicting binding affinities using molecular docking.
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